molecular formula C16H19ClN2O3S B14955655 methyl N-[(6-chloro-1H-indol-1-yl)acetyl]-L-methioninate

methyl N-[(6-chloro-1H-indol-1-yl)acetyl]-L-methioninate

Katalognummer: B14955655
Molekulargewicht: 354.9 g/mol
InChI-Schlüssel: FPXLTXRNQPYFPJ-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[2-(6-chloro-1H-indol-1-yl)acetamido]-4-(methylsulfanyl)butanoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorinated indole ring, an acetamido group, and a methylsulfanyl butanoate moiety, making it a unique and potentially bioactive molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(6-chloro-1H-indol-1-yl)acetamido]-4-(methylsulfanyl)butanoate typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Acetamido Group Introduction: The chlorinated indole is reacted with acetic anhydride and ammonia to introduce the acetamido group.

    Methylsulfanyl Butanoate Formation: The final step involves the reaction of the intermediate with methyl 4-(methylsulfanyl)butanoate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The chlorinated indole ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: As an indole derivative, it may exhibit anticancer, antiviral, or antimicrobial activities.

    Biological Studies: It can be used to study the biological pathways and mechanisms involving indole derivatives.

    Chemical Biology: The compound can serve as a probe to investigate protein-ligand interactions and enzyme activities.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.

Wirkmechanismus

The mechanism of action of methyl 2-[2-(6-chloro-1H-indol-1-yl)acetamido]-4-(methylsulfanyl)butanoate is likely related to its ability to interact with biological targets such as enzymes, receptors, or nucleic acids. The indole ring can mimic natural substrates or inhibitors, while the acetamido and methylsulfanyl groups can enhance binding affinity and specificity. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    Tryptophan: An essential amino acid with an indole ring, used in protein synthesis.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.

Uniqueness

Methyl 2-[2-(6-chloro-1H-indol-1-yl)acetamido]-4-(methylsulfanyl)butanoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. Its chlorinated indole ring and methylsulfanyl butanoate moiety are not commonly found together in other compounds, making it a valuable molecule for further research and development.

Eigenschaften

Molekularformel

C16H19ClN2O3S

Molekulargewicht

354.9 g/mol

IUPAC-Name

methyl (2S)-2-[[2-(6-chloroindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C16H19ClN2O3S/c1-22-16(21)13(6-8-23-2)18-15(20)10-19-7-5-11-3-4-12(17)9-14(11)19/h3-5,7,9,13H,6,8,10H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI-Schlüssel

FPXLTXRNQPYFPJ-ZDUSSCGKSA-N

Isomerische SMILES

COC(=O)[C@H](CCSC)NC(=O)CN1C=CC2=C1C=C(C=C2)Cl

Kanonische SMILES

COC(=O)C(CCSC)NC(=O)CN1C=CC2=C1C=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.